2-(3-Chloro-4-hydroxyphenyl)benzoic acid
Description
2-(3-Chloro-4-hydroxyphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chloro group at the 3-position and a hydroxyl group at the 4-position of the phenyl ring attached to the benzoic acid backbone. This structural configuration confers unique physicochemical and biological properties. The compound has garnered attention in pharmacological research, particularly in enzyme inhibition studies. For instance, derivatives of this compound have demonstrated inhibitory activity against 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target in hormone-dependent diseases .
Properties
Molecular Formula |
C13H9ClO3 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H9ClO3/c14-11-7-8(5-6-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17) |
InChI Key |
BHAABOWDKLZQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-hydroxyphenyl)benzoic acid typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with a suitable benzoic acid derivative. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzaldehyde is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group leads to the formation of a quinone, while reduction of the chloro group results in the formation of a hydroxy derivative .
Scientific Research Applications
2-(3-Chloro-4-hydroxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Hydrophobic Substituents
- 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) : This derivative exhibits enhanced 17β-HSD2 inhibition (IC₅₀ = 0.8 μM) compared to the parent compound due to the phenethyl group, which engages in hydrophobic interactions with the enzyme’s active site .
- 2-(4-Methylbenzoyl)benzoic Acid : Substitution with a methyl group at the 4-position lowers ΔGbinding (−7.2 kcal/mol) compared to unsubstituted analogs, indicating improved binding affinity to taste receptors (T1R3) .
Key Insight : Bulky hydrophobic groups (e.g., phenethyl, methyl) enhance activity by filling hydrophobic pockets in enzyme/receptor binding sites.
Polar Substituents
- 2-(3-Chloro-4-hydroxyphenyl)benzoic Acid vs.
- 2-(3-Amino-4-chlorobenzoyl)benzoic Acid: The amino group introduces hydrogen-bond donor/acceptor capabilities, which may improve interactions with polar residues in target proteins .
Key Insight : Polar substituents (e.g., −OH, −NH₂) enhance target engagement but may reduce membrane permeability.
Structural Analogues in Extraction and Solubility
- Benzoic Acid : Lacks substituents, resulting in a higher distribution coefficient (m = 12.5) and faster extraction rates in emulsion liquid membranes compared to acetic acid (m = 0.5) .
- This compound: The −OH and −Cl groups reduce lipophilicity (predicted logP = 2.8) compared to non-hydroxylated analogs like 2-(3-chloro-4-fluorophenyl)benzoic acid (logP = 3.4), impacting solubility in organic phases .
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight | logP* | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₃H₉ClO₃ | 260.66 | 2.8 | −Cl (3-position), −OH (4-position) |
| 2-(4-Methylbenzoyl)benzoic acid | C₁₅H₁₃ClO₃ | 274.70 | 3.1 | −CH₃ (4-position) |
| 4-(3-Chloro-4-fluorophenyl)benzoic acid | C₁₃H₈ClFO₂ | 250.65 | 3.4 | −Cl (3-position), −F (4-position) |
| 2-(3-Amino-4-chlorobenzoyl)benzoic acid | C₁₄H₁₁ClN₂O₃ | 290.70 | 1.9 | −NH₂ (3-position), −Cl (4-position) |
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
